molecular formula C3H4Cl2 B1436178 1,3-Dichloropropene-D4 CAS No. 202656-23-3

1,3-Dichloropropene-D4

Cat. No. B1436178
CAS RN: 202656-23-3
M. Wt: 114.99 g/mol
InChI Key: UOORRWUZONOOLO-PAANGKQJSA-N
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Description

1,3-Dichloropropene, also known under various trade names, is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloropropene consists of three carbon atoms and two chlorine atoms . The compound exists in two geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .


Chemical Reactions Analysis

1,3-Dichloropropene reacts vigorously with oxidizing materials. It also reacts with aluminum, active metals, and halogenated compounds. Additionally, it reacts with acids and thiocyanates .


Physical And Chemical Properties Analysis

1,3-Dichloropropene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It has a molar mass of 110.97 g/mol . The density is 1.217 g/mL (cis) and 1.224 g/mL (trans) . The melting point is -84.5 °C and the boiling points are 104 °C (cis) and 112 °C (trans) .

Scientific Research Applications

Agriculture: Soil Fumigation

1,3-Dichloropropene-D4: is extensively used in agriculture as a soil fumigant . It helps control soil-borne pests such as nematodes, insects, and disease organisms in a variety of crops . The compound is applied to the soil before planting, where it acts as a nematicide to protect crops like strawberries, sugar beets, potatoes, and tobacco .

Environmental Science: Emission Reduction

In environmental science, 1,3-Dichloropropene-D4 is part of studies focusing on reducing emissions from soil fumigants. A notable application is the use of CuInS2/ZnS:Al-TiO2 photocatalytic films to degrade 1,3-Dichloropropene, significantly reducing its emission from soil to air by up to 97.30% .

Pest Control: Nematicide

As a nematicide , 1,3-Dichloropropene-D4 is crucial for controlling nematodes that threaten crops. It is used in pre-plant soil fumigation, effectively increasing yields of several crops in field trials conducted in the USA and other countries .

Photocatalytic Films

1,3-Dichloropropene-D4 is involved in the development of photocatalytic films . These films are used to inhibit the degradation of chloropicrin when used in conjunction with 1,3-Dichloropropene, enhancing the control efficiency of the fumigant and improving its effects on nematodes .

Safety and Handling

The handling and safety of 1,3-Dichloropropene-D4 are critical in research and industrial applications. It requires precautions such as avoiding vapor inhalation, ensuring adequate ventilation, and using protective equipment during handling to prevent health risks .

Regulatory Status

The regulatory status of 1,3-Dichloropropene-D4 is an area of ongoing research and policy development. Regulations have been established to mitigate acute risk and lifetime cancer risk from 1,3-Dichloropropene to non-occupational bystanders, which also contribute to reducing volatile organic compound emissions .

Safety And Hazards

1,3-Dichloropropene is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may be fatal if swallowed and enters airways . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOORRWUZONOOLO-PAANGKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloropropene-D4

CAS RN

202656-23-3
Record name 202656-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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